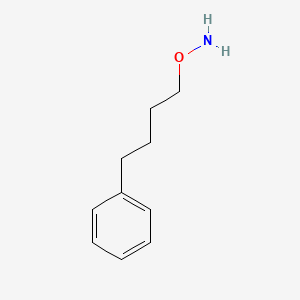

O-(4-Phenylbutyl)hydroxylamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

O-(4-phenylbutyl)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c11-12-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGONYXCMKZYRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCON | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity Profiles and Mechanistic Investigations of O 4 Phenylbutyl Hydroxylamine

Nucleophilic Reactivity of the Hydroxylamine (B1172632) Moiety

The hydroxylamine functional group is a potent nucleophile, a property that is central to its chemical reactivity. The nitrogen atom, with its lone pair of electrons, typically acts as the nucleophilic center in reactions with a wide range of electrophiles. This reactivity is significantly influenced by the presence of the adjacent, electronegative oxygen atom, which leads to a phenomenon known as the α-effect.

The nucleophilicity of O-alkylhydroxylamines like O-(4-Phenylbutyl)hydroxylamine is part of a broader class of compounds whose reactivity has been compared to other nucleophiles. Generally, nucleophilicity increases with basicity, but hydroxylamines are a notable exception, exhibiting greater nucleophilic strength than predicted by their pKa values alone. masterorganicchemistry.com

Studies comparing various substituted hydroxylamines and related compounds have provided insight into their relative reactivities. For instance, in reactions with the electrophile 2-chloro-5-nitro pyrimidine, the general trend in reactivity was found to be: N-methyl hydroxylamine > hydrazine (B178648) > N,N-dimethyl hydroxylamine > N,O-dimethyl hydroxylamine > hydroxylamine > methoxylamine. nih.gov This trend highlights that substitution on the nitrogen and oxygen atoms significantly impacts nucleophilic strength, often more than basicity would suggest. nih.gov The 4-phenylbutyl group in this compound is expected to place its reactivity in a similar category to other O-alkylated hydroxylamines like methoxylamine, though its larger size may introduce steric hindrance that could temper its reactivity compared to smaller analogues.

| Nucleophile | Relative Reactivity Trend nih.gov | General Remarks |

|---|---|---|

| N-methyl hydroxylamine | 1 (Most Reactive) | N-alkylation enhances nucleophilicity. |

| Hydrazine | 2 | Classic example of an α-effect nucleophile. |

| N,N-dimethyl hydroxylamine | 3 | Increased substitution can introduce steric effects. nih.gov |

| N,O-dimethyl hydroxylamine | 4 | Substitution on both N and O decreases reactivity compared to N-methyl. nih.gov |

| Hydroxylamine | 5 | The parent compound, demonstrates the α-effect. masterorganicchemistry.com |

| Methoxylamine (an O-alkylhydroxylamine) | 6 (Least Reactive in this series) | Comparable class to this compound. |

The enhanced nucleophilicity of hydroxylamines is a classic example of the "α-effect". wikipedia.org This effect is defined as the increased reactivity of a nucleophile that possesses a lone pair of electrons on an atom adjacent (in the α-position) to the nucleophilic center. wikipedia.org In this compound, the nucleophilic nitrogen atom is directly bonded to an oxygen atom, which has two lone pairs of electrons.

The origin of the α-effect is a subject of ongoing discussion, with several theories proposed. One prominent explanation is the destabilization of the ground state due to lone pair-lone pair repulsion between the adjacent nitrogen and oxygen atoms. This repulsion raises the energy of the highest occupied molecular orbital (HOMO), making the electrons more available for donation. Another theory suggests stabilization of the transition state, where the adjacent lone pair can help to delocalize the developing positive charge. wikipedia.org Regardless of the precise mechanism, the α-effect results in hydroxylamines being significantly more potent nucleophiles than amines of comparable basicity. masterorganicchemistry.comnih.gov

While the nitrogen atom is the typical site of nucleophilic attack, hydroxylamine can also exist in equilibrium with its zwitterionic tautomer, known as ammonia (B1221849) oxide (H₃N⁺-O⁻). usfq.edu.ecic.ac.uk Theoretical calculations and experimental evidence suggest that this tautomer, though a minor component in solution, can be a highly reactive oxygen-centered nucleophile. usfq.edu.ecrsc.org

This mode of reactivity is particularly relevant for reactions with "hard" electrophiles, such as phosphate (B84403) esters. usfq.edu.ecsemanticscholar.org In these cases, the reaction is believed to proceed through the attack of the zwitterion's oxygen anion. usfq.edu.ec For this compound, the corresponding tautomer would be (4-Phenylbutyl)H₂N⁺-O⁻. While this form is less likely to be involved in reactions with softer electrophiles like alkyl halides or carbonyl carbons, its potential role in reactions with acylating agents or phosphorylating agents cannot be discounted and provides an alternative mechanistic pathway where the oxygen atom, rather than the nitrogen, acts as the nucleophile. rsc.org

Reactions with Carbonyl Compounds

A hallmark reaction of O-alkylhydroxylamines, including this compound, is their condensation with aldehydes and ketones. This reaction is a reliable method for the synthesis of O-substituted oximes, also known as oxime ethers. wikipedia.orgwikipedia.org

The formation of an oxime from this compound and a carbonyl compound proceeds via a nucleophilic addition-elimination mechanism. ic.ac.ukchemtube3d.com

Mechanism:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the nitrogen atom of this compound on the electrophilic carbonyl carbon. ic.ac.uk This is typically the rate-determining step and is facilitated by the α-effect, which enhances the nitrogen's nucleophilicity. chemtube3d.com This attack breaks the C=O pi bond, pushing the electrons onto the oxygen and forming a tetrahedral intermediate, specifically a carbinolamine derivative.

Proton Transfer: The resulting intermediate is zwitterionic, with a positive charge on the nitrogen and a negative charge on the oxygen. A series of rapid proton transfers, often mediated by the solvent, occurs to neutralize these charges. The nitrogen is deprotonated, and the oxygen is protonated, yielding a neutral amino-alcohol intermediate.

Dehydration: The hydroxyl group of the intermediate is then protonated (often under mildly acidic conditions which catalyze the reaction) to form a good leaving group, water (-OH₂⁺).

Elimination: The lone pair on the nitrogen then assists in the elimination of the water molecule, forming a C=N double bond and yielding the final O-substituted oxime product and regenerating the acid catalyst.

Stereochemical Considerations: If the carbonyl compound is an aldehyde or an unsymmetrical ketone, the resulting oxime product can exist as geometric isomers (E/Z or syn/anti). wikipedia.orgnih.gov The C=N double bond restricts rotation, and the orientation of the -O-(4-phenylbutyl) group relative to the substituents on the carbon atom leads to these distinct stereoisomers. nih.gov These isomers are generally stable and can often be separated. nih.gov The specific ratio of E/Z isomers formed can depend on the reaction conditions and the steric bulk of the substituents on both the carbonyl compound and the hydroxylamine.

Reactions with Activated Acyl Groups

This compound can react with activated acyl groups, such as those in acyl chlorides, anhydrides, or activated esters, to form acylated products. In contrast to alkylation, which typically occurs on the nitrogen atom, acylation of hydroxylamines often favors reaction at the oxygen atom, especially with harder acylating agents. acs.org

The reaction with an activated acyl compound, like an acyl chloride (R-COCl), would proceed via nucleophilic acyl substitution. The hydroxylamine moiety can act as either an N- or O-nucleophile. The outcome depends on factors like the solvent, the nature of the acylating agent, and reaction conditions. However, the formation of O-acyl products is a well-documented pathway, leading to N-acyl-O-alkylhydroxylamines or, more accurately in this context, O-acyl-O'-alkylhydroxylamines if the nitrogen were also substituted. These O-acyl hydroxamic acid derivatives are valuable intermediates in organic synthesis, including in modern peptide ligation strategies. pnas.org The reaction involves the nucleophilic attack on the acyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the leaving group (e.g., chloride).

O-Acylation Pathways and Kinetics

The acylation of O-alkylhydroxylamines, such as this compound, is a fundamental transformation that typically proceeds via nucleophilic attack of the nitrogen atom on an acylating agent. While the oxygen atom also possesses a lone pair of electrons, the nitrogen atom is generally the more nucleophilic center. The reaction of hydroxylamine with activated acyl groups like aryl acetates can lead to both N-acylated and O-acylated products. arkat-usa.org The kinetically controlled product is often the O-acylated compound, which can subsequently rearrange or react further under certain conditions to yield the more thermodynamically stable N-acyl product, known as a hydroxamic acid. arkat-usa.orgacs.org

Kinetic studies on the reaction of p-nitrophenyl acetate (B1210297) with hydroxylamine reveal a process that follows pseudo-first-order kinetics, divisible into two distinct phases: an initial rapid acylation forming a mixture of O- and N-acylhydroxylamines, followed by a slower conversion of the O-acyl intermediate to the hydroxamic acid. acs.org The initial acylation is characterized as a bimolecular reaction. acs.org For esters with poor leaving groups, O-acylation is the predominant kinetically controlled pathway. arkat-usa.org

The reaction mechanism is believed to involve a tetrahedral intermediate. For acylating agents with good leaving groups (e.g., esters where the leaving group has a pKa less than 7), the rate-determining step is the formation of this tetrahedral intermediate. Conversely, for substrates with poor leaving groups (pKa ≥ 7), the collapse of the intermediate to products becomes the rate-limiting step. arkat-usa.org

Table 1: Kinetic Parameters for the Acylation of Hydroxylamine Kinetic data for the reaction of hydroxylamine with various aryl acetates can provide insight into the reactivity of this compound. The table below summarizes representative second-order rate constants.

| Acylating Agent | Leaving Group pKa | Rate-Determining Step | Second-Order Rate Constant (k) (L·mol⁻¹·min⁻¹) |

|---|---|---|---|

| p-Nitrophenyl acetate | 7.14 | Intermediate Decomposition | 316 |

| 2,4-Dinitrophenyl acetate | 3.96 | Intermediate Formation | Data not specified |

| Phenyl acetate | 9.95 | Intermediate Decomposition | Data not specified |

Concerted Acid-Base Catalysis in Acylation Mechanisms

The acylation of hydroxylamines can be significantly influenced by catalysis. Both acids and bases can accelerate the reaction, often through concerted mechanisms where proton transfer occurs simultaneously with bond formation or cleavage.

Acid Catalysis: An acid catalyst can protonate the carbonyl oxygen of the acylating agent. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the nitrogen of this compound. The catalytic cycle involves an initial proton transfer to the electrophile, the nucleophilic addition step, and a final proton transfer from the attacking nucleophile to regenerate the acid catalyst. youtube.com

Base Catalysis: A base can catalyze the reaction by deprotonating the hydroxylamine nucleophile. youtube.com This increases its nucleophilicity, thereby accelerating the rate of attack on the acylating agent. A second molecule of hydroxylamine itself can act as a general bifunctional acid-base catalyst, particularly in the breakdown of the tetrahedral intermediate for reactions involving poor leaving groups. arkat-usa.org This involves one part of the molecule acting as a base to deprotonate the attacking nitrogen's intermediate hydroxyl group, while the other part acts as an acid to protonate the leaving group, facilitating its departure in a concerted fashion. arkat-usa.orgacs.org This type of catalysis is particularly evident at higher concentrations of hydroxylamine. acs.org

Addition Reactions to Unsaturated Systems

Cope-Type Hydroamination with Alkenes and Alkynes

O-alkylhydroxylamines can participate in metal- and acid-free intermolecular hydroamination reactions with unsaturated systems like alkenes and alkynes. acs.org This transformation is known as a Cope-type hydroamination or a reverse Cope elimination. nih.govresearchgate.net The reaction proceeds through a concerted, 5-membered cyclic transition state, making it a form of pericyclic reaction. researchgate.netnih.gov This method is a versatile tool for direct C-N bond formation. nih.gov While many studies focus on N-alkylhydroxylamines, the principles extend to O-alkyl analogs like this compound.

The reaction involves the addition of the N-H bond across the double or triple bond. Theoretical and experimental results indicate that the proton transfer step from the nitrogen to the carbon within the N-oxide intermediate is a crucial part of the mechanism for intermolecular reactions with alkenes. acs.org

Regioselectivity (Markovnikov vs. Anti-Markovnikov)

The regioselectivity of the Cope-type hydroamination of vinylarenes is highly dependent on the electronic nature of the substituents on the aromatic ring. acs.org

Markovnikov Addition: With electron-rich vinylarenes, the reaction proceeds to give the branched, or Markovnikov, product. In this case, the nitrogen atom adds to the benzylic carbon, which is better able to stabilize the partial positive charge that develops in the transition state.

Anti-Markovnikov Addition: Conversely, electron-deficient vinylarenes favor the formation of the linear, or anti-Markovnikov, product. acs.org Here, the nitrogen adds to the terminal carbon of the vinyl group.

Recent developments have also shown that nickel-catalyzed systems can achieve exclusive Markovnikov regioselectivity in the hydroamination of vinylarenes with hydroxylamines. acs.orgnih.govacs.org

Influence of Substituents and Reaction Conditions

The outcome and rate of the Cope-type hydroamination are sensitive to both the structure of the reactants and the conditions under which the reaction is performed.

Substituent Effects: As noted above, electronic effects on vinylarenes dictate the regioselectivity. acs.org Furthermore, theoretical studies on intramolecular variants show that N-alkylation (as opposed to N-H) on the hydroxylamine generally makes the reaction more facile by lowering the activation barrier. nih.gov

Reaction Conditions: The reaction is often performed by heating the reactants in a suitable solvent. acs.org A beneficial additive effect has been observed with sodium cyanoborohydride, which can improve reaction outcomes, with the extent of the improvement depending on the specific hydroxylamine structure. acs.org The reaction conditions are generally mild enough to be compatible with common protecting groups and other functional groups like free hydroxyls and bromoarenes. acs.org

Table 2: Regioselectivity in Cope-Type Hydroamination of Substituted Styrenes This table illustrates the predictable influence of electronic substituents on the regiochemical outcome of the hydroamination reaction with hydroxylamines.

| Styrene Substituent (para-position) | Electronic Nature | Major Product |

|---|---|---|

| -OCH₃ | Electron-Donating | Markovnikov (Branched) |

| -H | Neutral | Mixture |

| -CF₃ | Electron-Withdrawing | Anti-Markovnikov (Linear) |

| -NO₂ | Electron-Withdrawing | Anti-Markovnikov (Linear) |

Reactions with Nitriles to Form Amidoximes: Mechanistic Nuances and By-product Formation

The reaction between a hydroxylamine derivative and a nitrile is a primary method for the synthesis of amidoximes. nih.gov In the case of this compound, the product would be an O-substituted amidoxime (B1450833) (specifically, an N'-[4-phenylbutoxy]carboximidamide). The reaction proceeds via the nucleophilic attack of the hydroxylamine nitrogen onto the electrophilic carbon of the nitrile group.

This industrially significant reaction, however, is often complicated by the formation of by-products, particularly amides. nih.govresearchgate.net The formation of these impurities can cause significant purification challenges. nih.gov The mechanism of by-product formation has been a subject of discussion, with proposals suggesting it could arise from an initial attack by the oxygen atom of hydroxylamine on the nitrile carbon, followed by reaction of the intermediate with a second molecule of hydroxylamine. researchgate.net

The choice of solvent has been shown to be a critical factor in controlling the reaction pathway and minimizing side-product formation. While the reaction is often carried out in alcohol solutions, this can lead to significant amounts of the undesired amide by-product. nih.gov Detailed mechanistic studies, combining experimental and theoretical approaches, have shown that using specific ionic liquids can significantly reduce the reaction time while completely eliminating the formation of the amide side-product, leading to a more efficient and selective synthesis of the desired amidoxime. nih.gov

Radical Chemistry of this compound Derivatives

The radical chemistry of O-alkylhydroxylamines, including by extension this compound, is fundamentally centered around the cleavage of the relatively weak nitrogen-oxygen (N-O) bond. This bond is susceptible to homolysis, a process that can be initiated by thermal or photochemical means, leading to the formation of highly reactive radical intermediates.

The homolytic cleavage of the N-O bond in O-alkylhydroxylamine derivatives is a primary pathway for the generation of alkoxy radicals. This process involves the symmetrical breaking of the N-O bond, where one electron from the bonding pair is transferred to the nitrogen atom and the other to the oxygen atom, resulting in the formation of an aminyl radical and an alkoxy radical.

For this compound, this can be represented as:

Ph-(CH₂)₄-O-NH₂ → Ph-(CH₂)₄-O• + •NH₂

The facility of this cleavage is influenced by the bond dissociation energy (BDE) of the N-O bond. In hydroxylamine and its simple alkyl derivatives, the N-O bond is one of the weakest bonds in the molecule, making it a focal point for radical initiation. The generation of the 4-phenylbutoxyl radical opens up various reaction pathways, as alkoxy radicals are known to be versatile intermediates in organic synthesis. They can participate in hydrogen atom abstraction, addition to unsaturated systems, and fragmentation reactions.

General reactivity data for related systems suggests that the conditions required for this homolytic cleavage can be achieved through various methods, including:

Thermal Induction: Heating the compound can provide the necessary energy to overcome the N-O bond dissociation energy.

Photochemical Induction: Irradiation with light of an appropriate wavelength can promote the molecule to an excited state, facilitating N-O bond cleavage. nih.gov

Redox-Initiated Cleavage: Single electron transfer (SET) processes, often mediated by transition metals or photoredox catalysts, can lead to the formation of a radical ion that subsequently fragments to generate the alkoxy radical. nih.gov

| Initiation Method | Description | Potential Intermediates |

| Thermal | Application of heat to overcome the N-O bond dissociation energy. | 4-Phenylbutoxyl radical, Aminyl radical |

| Photochemical | Irradiation with UV or visible light to induce electronic excitation and bond cleavage. | Excited state of this compound, Radical pair |

| Redox (Catalytic) | Single electron transfer to or from the hydroxylamine derivative. | Radical cation or radical anion of this compound |

This table presents generalized initiation methods for N-O bond homolysis in O-alkylhydroxylamines, applicable in principle to this compound.

The photochemical behavior of hydroxylamine itself has been studied, and it provides a basis for understanding the potential photochemical pathways for its O-alkyl derivatives. nih.gov Upon absorption of ultraviolet (UV) light, hydroxylamine can undergo dissociation of the N-O, O-H, or N-H bonds. nih.gov For this compound, the primary photochemical event of interest is the cleavage of the N-O bond.

Irradiation of this compound with a suitable wavelength of light would likely lead to the formation of a 4-phenylbutoxyl radical and an aminyl radical. The quantum yield of this process would depend on factors such as the wavelength of irradiation and the solvent environment.

Ph-(CH₂)₄-O-NH₂ + hν → [Ph-(CH₂)₄-O-NH₂] → Ph-(CH₂)₄-O• + •NH₂*

The presence of the phenyl group in the alkyl chain introduces a chromophore that could influence the photochemical process. While direct excitation of the N-O bond is possible, energy transfer from the excited phenyl group to the N-O bond could also facilitate its cleavage.

Mechanistic investigations into the photolysis of hydroxylamine have shown that both direct photolysis and the formation of thermally excited precursors can contribute to bond cleavage. nih.gov In the context of this compound, this suggests that the photochemical generation of radicals may proceed through a complex mechanism involving multiple excited states and potential for competing fragmentation pathways.

| Photochemical Process | Description | Expected Reactive Intermediates |

| Direct Photolysis | Absorption of a photon leads directly to the homolytic cleavage of the N-O bond from an excited state. | 4-Phenylbutoxyl radical, Aminyl radical |

| Photosensitization | Energy transfer from an excited photosensitizer molecule to the this compound, leading to N-O bond cleavage. | Excited state of this compound, Radicals |

| Photoinduced Electron Transfer (PET) | Electron transfer between an excited state species (either the hydroxylamine or a photocatalyst) and another molecule, leading to a radical ion that fragments. | Radical cation or anion of this compound, Radicals |

This table outlines potential photochemical pathways for the generation of reactive intermediates from O-alkylhydroxylamines, which are theoretically applicable to this compound.

Molecular and Biochemical Interactions of O 4 Phenylbutyl Hydroxylamine and Its Derivatives Excluding Clinical Outcomes

Investigation of Enzyme Inhibition Mechanisms

The study of enzyme inhibitors is crucial for understanding biochemical pathways and for the development of therapeutic agents. O-alkylhydroxylamines, including O-(4-Phenylbutyl)hydroxylamine, represent a class of compounds that interact with various enzymes through diverse mechanisms. This section explores the molecular and biochemical interactions of these compounds, focusing on their roles as enzyme inhibitors and their specific effects on various enzymatic systems.

O-Alkylhydroxylamines as Mechanism-Based Enzyme Inhibitors

O-Alkylhydroxylamines have been identified as a novel class of mechanism-based enzyme inhibitors. nih.gov This rational drug design approach leverages the understanding of an enzyme's catalytic mechanism to create inhibitors that mimic a transition state or intermediate of the reaction. nih.govnih.gov Specifically, in the case of heme-containing enzymes, the mechanism often involves a heme-iron bound intermediate state. O-alkylhydroxylamines are designed to act as stable structural mimics of these transient species, leading to potent and specific inhibition. nih.gov The simplicity of their chemical structures, combined with their efficacy, makes them attractive candidates for further biological and therapeutic exploration. nih.govnih.gov

Inhibition of Indoleamine 2,3-Dioxygenase-1 (IDO1) by O-Alkylhydroxylamines

Indoleamine 2,3-dioxygenase-1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. nih.govwikipedia.org This pathway is implicated in pathological immune suppression, making IDO1 a significant target for therapeutic intervention, particularly in cancer immunotherapy. nih.govwikipedia.org

O-alkylhydroxylamines have been investigated as potent inhibitors of IDO1. nih.govnih.gov The proposed mechanism suggests that these compounds mimic the alkylperoxy transition or intermediate state of the IDO1 catalytic cycle. nih.govbrynmawr.edu Spectroscopic studies have provided evidence that O-alkylhydroxylamine compounds coordinate with the heme iron in the active site of IDO1. nih.gov

Structure-activity relationship (SAR) studies on derivatives of O-benzylhydroxylamine, a parent compound of this class, have demonstrated that modifications, such as the addition of halogen atoms to the aromatic ring, can significantly improve inhibitory potency. nih.govnih.gov Detailed enzyme inhibition studies have determined the inhibition constants (Kᵢ) for some of the most potent O-alkylhydroxylamines to be in the nanomolar range. nih.gov Lineweaver-Burk plot analysis has indicated an uncompetitive mode of inhibition for these compounds. nih.govbrynmawr.edu This is noteworthy because an uncompetitive inhibitor binds to the enzyme-substrate complex, a mechanism that can be effective even at high substrate concentrations.

Table 1: Inhibition of IDO1 by select O-Alkylhydroxylamines This table is interactive and can be sorted by clicking on the column headers.

| Compound | Kᵢ (nM) | Ligand Efficiency | Inhibition Mode |

|---|---|---|---|

| Compound 8 | 164 | 0.93 | Uncompetitive |

| Compound 9 | 154 | 0.93 | Uncompetitive |

Data sourced from Malachowski, et al. (2016). nih.gov

Potential Interactions with Ribonucleotide Reductase (RNR) as Radical Scavengers

Ribonucleotide reductases (RNRs) are essential enzymes that catalyze the conversion of ribonucleotides to deoxyribonucleotides, a critical step for DNA synthesis and repair in all living organisms. researchgate.netnih.gov A key feature of the catalytic mechanism of many RNRs is the involvement of a free radical, often a tyrosyl radical, which is necessary to initiate the reduction of the ribonucleotide substrate. researchgate.netnih.gov

Given this radical-based mechanism, RNRs are susceptible to inhibition by radical scavengers. These molecules can quench the essential tyrosyl radical, thereby inactivating the enzyme. researchgate.net While direct studies on this compound as an RNR inhibitor are not extensively documented in the provided context, the chemical nature of hydroxylamines suggests they could potentially act as radical scavengers. This mode of action is a known strategy for RNR inhibition, with compounds like hydroxyurea (B1673989) being a classic example. researchgate.net The potential for O-alkylhydroxylamines to interact with and inhibit RNRs by scavenging the catalytic radical presents an area for further investigation.

Modulation of Aspartate Aminotransferases (AATs) in Protozoan Parasites

Aspartate aminotransferases (AATs) are enzymes that play a crucial role in amino acid metabolism. In certain parasitic protozoa, these enzymes are involved in vital metabolic pathways, such as methionine regeneration. nih.govnih.gov The inhibition of these enzymes can disrupt the parasite's metabolism, making them potential drug targets.

Studies have shown that amino-oxy compounds, which share a functional group with hydroxylamines, can inhibit methionine production in parasitic protozoa. nih.gov Specifically, compounds like canaline (B555070) and carboxymethoxylamine have been identified as inhibitors of this pathway. nih.gov Canaline was found to be an uncompetitive inhibitor of the plasmodial aspartate aminotransferase. nih.gov This suggests that the hydroxylamine (B1172632) moiety or its derivatives could potentially modulate the activity of AATs in these organisms, representing a possible mechanism of action against protozoan parasites.

Inhibition of Peptide Chain Initiation

The process of protein synthesis, or translation, is fundamental to all life. It involves the initiation, elongation, and termination of peptide chains. Inhibition of any of these steps can have profound effects on an organism. Hydroxylamine has been identified as an inhibitor of peptide chain initiation in bacteria such as Escherichia coli. researchwithrutgers.comnih.gov

The proposed mechanism involves the interaction of hydroxylamine with folate coenzymes. researchwithrutgers.com Specifically, hydroxylamine reacts with 5,10-methylenetetrahydrofolate, a key one-carbon donor in the synthesis of N-formylmethionyl-tRNA (fMet-tRNA). researchwithrutgers.com The formylation of the initiator methionyl-tRNA is an essential step for the initiation of protein synthesis in bacteria. By reacting with 5,10-methylenetetrahydrofolate, hydroxylamine depletes the pool of one-carbon folate adducts, including 10-formyltetrahydrofolate, which is the direct formyl donor. researchwithrutgers.com This depletion prevents the formation of fMet-tRNA and thereby inhibits the initiation of peptide synthesis. researchwithrutgers.com This mechanism highlights a specific biochemical interaction of the hydroxylamine functional group that could be relevant to the broader class of O-alkylhydroxylamines.

Principles of Reversible and Irreversible Enzyme Inhibition

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They can be broadly classified into two main categories: reversible and irreversible inhibitors. aklectures.comknyamed.com

Reversible Inhibition: Reversible inhibitors bind to enzymes through non-covalent interactions, such as hydrogen bonds, ionic bonds, and hydrophobic interactions. slideshare.net The binding is temporary, and the enzyme's activity can be restored upon removal of the inhibitor. knyamed.comucl.ac.uk There are several types of reversible inhibition:

Competitive Inhibition: The inhibitor has a structure similar to the substrate and competes for binding to the active site of the enzyme. This type of inhibition can be overcome by increasing the substrate concentration. ucl.ac.ukteachmephysiology.com

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic efficiency. The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. Increasing the substrate concentration does not overcome this type of inhibition. aklectures.comteachmephysiology.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, not to the free enzyme. This type of inhibition is more effective at higher substrate concentrations. aklectures.com

Irreversible Inhibition: Irreversible inhibitors bind to the enzyme through strong, often covalent, bonds. knyamed.comslideshare.net This binding permanently inactivates the enzyme. knyamed.com These inhibitors can be highly specific and are often referred to as mechanism-based inactivators or suicide inhibitors because they are transformed by the enzyme's own catalytic mechanism into a reactive form that then inactivates the enzyme. slideshare.net

Table 2: Comparison of Reversible and Irreversible Enzyme Inhibition This table provides a summary of the key differences between reversible and irreversible enzyme inhibition.

| Feature | Reversible Inhibition | Irreversible Inhibition |

|---|---|---|

| Bonding | Non-covalent | Covalent |

| Duration | Temporary | Permanent |

| Enzyme Activity | Can be restored | Permanently lost |

| Example | Sulfanilamide (competitive) | Penicillin |

Broader Biochemical Role of Hydroxylamine Derivatives

Hydroxylamine derivatives represent a class of compounds with significant and varied roles in biochemical processes. Their reactivity, particularly the nucleophilic nature of the hydroxylamine moiety, allows them to participate in a range of interactions with biological molecules. This section explores their involvement in nitrogen metabolism, their influence on cellular stress responses through molecular chaperones, and their utility as tools in biochemical research.

Interactions in Nitrogenous Compound Metabolism

Hydroxylamine (NH₂OH) is a key, albeit transient, intermediate in the global nitrogen cycle, particularly in the process of nitrification. tudelft.nlnih.gov Aerobic ammonium (B1175870) oxidizing bacteria and archaea convert ammonia (B1221849) to hydroxylamine, which is then further oxidized to nitrite (B80452). nih.gov The enzymatic steps for the conversion of hydroxylamine to nitrite are complex and still under investigation. tudelft.nlnih.gov While it was previously thought that hydroxylamine oxidoreductase directly converted hydroxylamine to nitrite, more recent evidence suggests that the actual product is nitric oxide (NO), which is then converted to nitrite by another enzyme. nih.gov

The role of hydroxylamine is not limited to aerobic processes. It also plays a part in the metabolism of anaerobic ammonium oxidizing (anammox) bacteria, although this role is not yet fully understood. tudelft.nlnih.gov In these organisms, the addition of hydroxylamine can lead to the production of ammonium and the accumulation of hydrazine (B178648), another key intermediate in the anammox process. researchgate.net

Beyond its role in microbial nitrogen metabolism, engineered enzymes can utilize hydroxylamine for nitrogen incorporation into organic molecules. nih.govnih.gov Engineered heme enzymes have been shown to use hydroxylammonium chloride for nitrene transfer, enabling reactions like benzylic C-H primary amination. nih.govnih.gov This demonstrates the potential for hydroxylamine to be used in biocatalytic processes for the synthesis of amines, with water as the only byproduct, offering a sustainable alternative to reagents that produce stoichiometric organic waste. nih.govnih.gov

The following table summarizes the key interactions of hydroxylamine in nitrogen metabolism:

| Process | Organism/System | Role of Hydroxylamine | Key Products |

| Aerobic Ammonium Oxidation | Bacteria & Archaea | Intermediate in the oxidation of ammonia to nitrite. nih.gov | Nitric Oxide (NO), Nitrite (NO₂) nih.gov |

| Anaerobic Ammonium Oxidation (Anammox) | Bacteria | Influences the production of key metabolic intermediates. tudelft.nlresearchgate.net | Ammonium (NH₄⁺), Hydrazine (N₂H₄) researchgate.net |

| Biocatalytic Amination | Engineered Heme Enzymes | Nitrogen source for nitrene transfer reactions. nih.govnih.gov | Primary amines |

Enhancing Molecular Chaperone Production

Certain hydroxylamine derivatives have been found to enhance the production and activity of molecular chaperones in cells. google.com Molecular chaperones are proteins that assist in the proper folding of other proteins and are crucial for maintaining cellular homeostasis, especially under conditions of physiological stress.

The administration of specific hydroxylamine derivatives to eukaryotic cells, particularly those under stress that induces chaperone expression, can increase the amount of molecular chaperones produced beyond the level induced by the stress alone. google.com This effect is observed when the compounds are administered either during or before the exposure to physiological stress. google.com The ability of these derivatives to bolster the cellular stress response by upregulating molecular chaperones suggests a significant biochemical role in cellular protection mechanisms. google.com

Applications as Biochemical Probes in Enzymatic Assays

The reactivity of the hydroxylamine group makes its derivatives useful as biochemical probes for studying and modifying biological molecules. thermofisher.com They are particularly effective for reacting with aldehydes and ketones. thermofisher.com

This reactivity is harnessed in various ways in the laboratory:

Labeling and Detection: Hydroxylamine derivatives can be functionalized with reporter groups such as fluorophores or biotin. These functionalized probes can then react with carbonyl groups present in biomolecules, allowing for their detection and analysis. thermofisher.com

Enzyme Inhibition: Due to its ability to interact with and modify crucial enzyme components, hydroxylamine and its derivatives can act as enzyme inhibitors. For example, they are known to bond to and permanently disable heme-containing enzymes. wikipedia.org They can also act as radical scavengers, inhibiting enzymes like ribonucleotide reductase (RNR), which is essential for DNA synthesis and repair. acs.orgnih.gov

Peptide and Protein Cleavage: Hydroxylamine can be used for the highly selective cleavage of asparaginyl-glycine (B14482181) peptide bonds within peptides and proteins, a useful tool for protein sequencing and analysis. wikipedia.org

The table below provides examples of hydroxylamine derivatives used as biochemical probes.

| Derivative Type | Application | Target Functional Group | Example Use |

| Biotinylated Hydroxylamine | Detection & Purification | Aldehydes, Ketones | Labeling glycoproteins after periodate (B1199274) oxidation. |

| Fluorescent Hydroxylamine | Visualization | Aldehydes, Ketones | Staining carbonyl-containing molecules in cells. |

| N-substituted Hydroxylamines | Enzyme Inhibition | Enzyme active sites (e.g., tyrosyl radicals) | Inhibition of bacterial ribonucleotide reductase. acs.orgnih.gov |

Bioconjugation Strategies Involving Hydroxylamines

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. Hydroxylamines are valuable reagents in this field due to their specific reactivity towards carbonyl compounds (aldehydes and ketones), forming stable oxime linkages. researchgate.netiris-biotech.de This reaction is highly selective and can be performed in aqueous environments under physiological conditions, making it ideal for modifying sensitive biological molecules like proteins and peptides. researchgate.net

A primary strategy involves the reaction of an alkoxyamine (a hydroxylamine derivative) with an aldehyde or ketone to form an oxime bond. researchgate.net This chemistry is a cornerstone of "click chemistry" due to its reliability and specificity. researchgate.net

Key bioconjugation strategies involving hydroxylamines include:

Oxime Ligation: This is the most common strategy, where a hydroxylamine-functionalized molecule is reacted with a carbonyl-containing biomolecule. researchgate.netiris-biotech.de The carbonyl group can be introduced into the biomolecule through various methods, such as the oxidation of carbohydrate moieties or the incorporation of unnatural amino acids containing a ketone group.

α-Ketoacid-Hydroxylamine (KAHA) Ligation: This method allows for the chemoselective coupling of unprotected peptide segments. acs.org One peptide segment is synthesized with a C-terminal α-ketoacid, and the other is functionalized with an N-terminal hydroxylamine. The ligation results in the formation of a native amide bond at the ligation site, which is highly advantageous for the synthesis of large proteins. acs.org Recent developments have produced cyclic dipeptide-derived hydroxylamine building blocks that enable the formation of canonical amino acids directly at the ligation site. acs.org

Antibody-Drug Conjugates (ADCs): Hydroxylamines play a role in the site-specific modification of antibodies. chemrxiv.org For instance, peptide-directed strategies can be used to attach hydroxylamines to specific lysine (B10760008) residues on an antibody. These modified antibodies can then be conjugated to drug payloads via chemoselective ligation, ensuring a controlled drug-to-antibody ratio (DAR). chemrxiv.org

The following table outlines different bioconjugation strategies utilizing hydroxylamines.

| Strategy | Reactants | Linkage Formed | Key Features |

| Oxime Ligation | Hydroxylamine/Alkoxyamine + Aldehyde/Ketone | Oxime (C=N-O) | Highly specific, proceeds under physiological conditions. researchgate.net |

| KAHA Ligation | N-terminal Hydroxylamine + C-terminal α-Ketoacid | Native Amide Bond | Enables synthesis of large, fully native proteins from peptide fragments. acs.org |

| Peptide-Directed Antibody Modification | Hydroxylamine-containing affinity peptide + Antibody | Lysine-linked amide (after ligation) | Allows for site-specific conjugation and controlled DAR for ADCs. chemrxiv.org |

Structure Activity Relationship Sar and Structure Function Studies

Impact of O-Substitution on Hydroxylamine (B1172632) Functional Group Activity

The impact of O-substitution on the activity of the hydroxylamine functional group is a general area of study in medicinal chemistry. O-substitution can modulate the electronic properties and steric hindrance around the hydroxylamine nitrogen, which can in turn affect its ability to interact with biological targets. However, no studies were found that specifically quantify or describe these effects for the 4-phenylbutyl substituent in O-(4-Phenylbutyl)hydroxylamine.

Modulations of the Aromatic Ring and Alkyl Linker on Biological Potency

Research on other classes of compounds has shown that modifications to an aromatic ring (e.g., substitution patterns) and changes in the length or branching of an alkyl linker can significantly impact biological potency. However, in the context of this compound, there is no available data to create a data table or provide detailed research findings on how such modulations would affect its biological activity.

Stereochemical Considerations in this compound Derivatives

Stereochemistry can play a crucial role in the biological activity of chiral compounds. If derivatives of this compound were to be synthesized with chiral centers, for example, on the butyl chain or through certain substitutions on the phenyl ring, it would be expected that the different stereoisomers could exhibit different biological activities. However, no research has been published on the synthesis or biological evaluation of any chiral derivatives of this compound.

Computational Chemistry and Theoretical Modeling of O 4 Phenylbutyl Hydroxylamine

Quantum Mechanical (QM) and Molecular Mechanics (MM) Simulations

No specific research on the elucidation of reaction mechanisms for O-(4-Phenylbutyl)hydroxylamine using QM or MM simulations is currently available.

There is no available research investigating the solvent effects on the reaction kinetics of this compound through computational simulations.

Density Functional Theory (DFT) Calculations

Specific DFT calculations analyzing the electronic structure and reactivity descriptors of this compound have not been reported in the scientific literature.

There are no published studies that predict the potential energy surfaces for chemical transformations of this compound using DFT.

The scientific literature does not currently contain any studies that model the N-O bond cleavage processes of this compound.

Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

The exploration of the therapeutic potential of novel chemical entities is increasingly reliant on computational methods. Among these, molecular docking and molecular dynamics (MD) simulations stand as powerful tools to predict and analyze the interaction between a small molecule, or ligand, and its biological target, typically a protein. For the class of compounds to which this compound belongs, these in silico techniques offer a window into the atomic-level details of binding, providing insights that can guide further drug discovery and development efforts.

While specific docking and molecular dynamics studies on this compound are not extensively available in the public domain, the general principles and methodologies are well-established and routinely applied to similar molecules. These simulations are instrumental in predicting the preferred binding orientation of a ligand within the active site of a target protein and in assessing the stability of the resulting complex.

Molecular docking simulations would typically be employed to screen a library of potential biological targets for their affinity to this compound. This process involves generating a three-dimensional model of the compound and computationally placing it into the binding pocket of a target protein. Scoring functions are then used to estimate the binding affinity, with lower binding energy values generally indicating a more favorable interaction. Key interactions that are often analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein.

Following docking, molecular dynamics simulations can provide a more dynamic and realistic representation of the ligand-target complex. By simulating the movements of atoms over time, MD simulations can reveal the conformational changes that may occur upon ligand binding and assess the stability of the interactions predicted by docking. These simulations can also be used to calculate the binding free energy, a more rigorous measure of binding affinity that accounts for both enthalpic and entropic contributions.

The insights gained from such computational studies are invaluable for understanding the structure-activity relationship of this compound and its analogs. By elucidating the key molecular interactions that govern its binding to a biological target, these methods can guide the rational design of new derivatives with improved potency and selectivity.

Interactive Data Table: Hypothetical Docking Results

To illustrate the type of data generated from such studies, the following interactive table presents hypothetical docking scores and interacting residues for this compound with a putative target protein.

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | TYR 122, PHE 258, TRP 314 |

| Hydrogen Bond Interactions | SER 120, ASN 155 |

| Hydrophobic Interactions | LEU 255, VAL 310, ILE 318 |

Note: The data presented in this table is purely illustrative and does not represent the results of actual experiments.

Advanced Analytical Characterization Techniques for O 4 Phenylbutyl Hydroxylamine in Research Applications

Chromatographic Methodologies for Isolation and Quantification

Chromatography is a cornerstone of analytical chemistry, and several modalities are suitable for the analysis of O-(4-Phenylbutyl)hydroxylamine. The choice of method often depends on the sample matrix, the required sensitivity, and the specific analytical goal (e.g., isolation vs. quantification).

Due to the lack of a strong chromophore in the this compound molecule, direct detection by UV-Vis spectrophotometry at trace levels can be challenging. nih.gov Pre-column derivatization is a widely adopted strategy to overcome this limitation by attaching a UV-active or fluorescent tag to the analyte prior to chromatographic separation. biomedgrid.combiomedgrid.com This not only enhances detection sensitivity but can also improve the chromatographic properties of the analyte. oup.com

Benzaldehyde (B42025): A highly effective and specific derivatizing agent for hydroxylamines is benzaldehyde. oup.com The reaction mechanism involves the nucleophilic attack of the hydroxylamine (B1172632) nitrogen on the carbonyl carbon of benzaldehyde, followed by dehydration to form a stable benzaldoxime (B1666162) derivative. biomedgrid.combiomedgrid.com This derivative possesses a strong UV chromophore, allowing for sensitive detection by HPLC with a UV detector. oup.com The reaction is typically carried out by heating the sample with benzaldehyde in an appropriate solvent, with optimization of parameters such as temperature, reaction time, and reagent concentration being crucial for complete derivatization. biomedgrid.comscispace.com

Table 1: Hypothetical HPLC-UV Method Parameters for the Analysis of this compound Derivatized with Benzaldehyde

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis at 250 nm |

| Injection Volume | 10 µL |

| Derivatization Conditions | Reaction with Benzaldehyde at 60°C for 30 min |

This table presents a hypothetical set of parameters based on established methods for similar compounds.

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is another widely used derivatizing reagent that reacts with primary and secondary amines, as well as hydroxyl groups, to yield highly fluorescent derivatives. ikm.org.mynih.gov The reaction of FMOC-Cl with the hydroxylamine group of this compound would proceed under basic conditions to form a stable, highly fluorescent adduct. This allows for extremely sensitive detection using a fluorescence detector. nih.gov However, due to the reactivity of FMOC-Cl with other functional groups, careful sample preparation and method development are necessary to ensure selectivity, especially in complex matrices. ikm.org.my

HILIC is an alternative chromatographic mode that is well-suited for the separation of polar compounds that are poorly retained in reversed-phase chromatography. nih.govwaters.com Given the polarity of the hydroxylamine group, HILIC could be a valuable technique for the analysis of this compound, potentially even without derivatization. In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of an organic solvent and a small amount of aqueous buffer. amsbiopharma.com This creates a water-enriched layer on the stationary phase, and analyte retention is based on partitioning between this layer and the mobile phase. hplc.eu

Table 2: Potential HILIC Method Parameters for Direct Analysis of this compound

| Parameter | Value |

| HPLC System | UHPLC system with MS detector |

| Column | Amide-based HILIC column, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase | Gradient of Acetonitrile and Ammonium (B1175870) Formate buffer |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detector | Mass Spectrometer (ESI+) |

| Injection Volume | 2 µL |

This table outlines potential starting conditions for developing a HILIC method.

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. mdpi.com Direct analysis of this compound by GC-MS is challenging due to its polarity and potential for thermal degradation. Therefore, derivatization is typically required to increase its volatility and thermal stability. nih.gov Common derivatization approaches for compounds with active hydrogens (like in the hydroxylamine group) include silylation (e.g., with N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) or acylation. nih.gov These reactions replace the active hydrogen with a nonpolar group, making the molecule suitable for GC analysis. The mass spectrometer provides detailed structural information, aiding in unequivocal identification. mdpi.com

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

Spectroscopic Characterization (General Mention)

In addition to chromatographic techniques, spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework of the molecule. Infrared (IR) spectroscopy can be used to identify the presence of key functional groups, such as the N-O and O-H stretching vibrations of the hydroxylamine moiety and the characteristic absorptions of the phenyl group. Mass spectrometry (MS), often coupled with a chromatographic inlet, provides information on the molecular weight and fragmentation pattern of the compound, which is crucial for its identification and structural confirmation. nih.gov

Integration with High-Throughput Experimentation (HTE) Platforms

In modern research, particularly in fields like drug discovery and process optimization, there is a need to analyze a large number of samples efficiently. acs.org High-Throughput Experimentation (HTE) platforms, which utilize automation and miniaturization, can be integrated with the analytical techniques described above to accelerate research. nih.gov For instance, automated liquid handlers can perform derivatization reactions in 96-well plates, followed by automated injection into an HPLC or GC-MS system for analysis. acs.org This integration allows for the rapid screening of reaction conditions, the analysis of compound libraries, and the generation of large datasets for structure-activity relationship studies. nih.gov The data generated from these HTE platforms can be used to quickly identify optimal synthetic routes or to screen for compounds with desired biological activities. enamine.net

Automated Sample Preparation and Analysis

In the context of HTE for this compound, automated sample preparation is crucial for ensuring consistency, reducing human error, and increasing throughput. nih.govqiagen.com Robotic liquid handlers are central to this workflow, performing precise dispensing of reagents, solvents, and the this compound stock solution into multi-well plates (e.g., 96, 384, or 1536 wells). nih.govchemrxiv.org This automation allows for the parallel execution of hundreds or even thousands of reactions, each with slight variations in catalysts, reagents, or reaction conditions to explore the chemical space around the target compound. nih.gov

The workflow for an HTE campaign involving this compound typically begins with the design of the experiment, often aided by specialized software. nih.govchemrxiv.org Robotic systems then execute the plan, handling solids, liquids, and slurries. Once the reactions in the well plates are complete, the automated workflow continues with quenching, dilution, and preparation for analysis. Fast and quantitative analytical techniques, such as Ultra-High-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS), are commonly used to quickly generate results with minimal sample workup. nih.govchemrxiv.org This entire process, from reaction setup to data acquisition, can be integrated into a seamless, automated platform. nih.gov

Below is an interactive data table illustrating a hypothetical automated sample preparation workflow for a catalyst screening experiment aimed at a derivative of this compound.

| Step | Action | Equipment | Purpose | Throughput |

| 1 | Array Design | HTE Software (e.g., phactor™) | Design reaction array with varying catalysts and ligands. chemrxiv.org | 384 reactions |

| 2 | Reagent Dispensing | Robotic Liquid Handler | Dispense this compound, coupling partner, and solvent into 384-well plate. | 384 wells in ~15 min |

| 3 | Catalyst Addition | Solid Handling Robot | Add a unique catalyst/ligand combination to each well. | 384 wells in ~30 min |

| 4 | Reaction Incubation | Automated Plate Heater/Shaker | Incubate plate at a set temperature with agitation for a specified time. | Parallel processing |

| 5 | Quenching | Robotic Liquid Handler | Add quenching solution to each well to stop the reaction. | 384 wells in ~5 min |

| 6 | Sample Dilution | Robotic Liquid Handler | Dilute samples for analytical compatibility. | 384 wells in ~10 min |

| 7 | Analysis | UPLC-MS System with Autosampler | Inject each sample to determine reaction yield and purity. | ~1-2 min per sample |

This table is illustrative and represents a typical workflow. Actual parameters may vary based on the specific reaction and available instrumentation.

Data Management and Interpretation in HTE Workflows

The large volume of data generated from HTE necessitates a sophisticated data management and interpretation strategy. nih.govresearchgate.net HTE workflows can produce thousands of data points from a single experimental array, making manual processing impractical and prone to error. acdlabs.comrsc.orgethz.ch Modern HTE laboratories utilize specialized software and electronic lab notebooks (ELNs) that can handle large, structured datasets. acdlabs.comnih.gov These systems are designed to capture every detail of the experiment, from reagent concentrations and reaction parameters to the final analytical results, in a standardized, machine-readable format. nih.govchemrxiv.org

For research involving this compound, this structured data is invaluable. It allows scientists to connect analytical results directly back to the specific reaction conditions in each well. acdlabs.com Visualization tools are then used to quickly identify trends, successful "hits," and outliers from the large dataset. This might involve plotting reaction yields against different catalysts, solvents, or temperatures to understand their impact on the transformation of this compound.

Furthermore, the curated datasets generated from HTE are ideal for machine learning (ML) and artificial intelligence (AI) applications. acdlabs.comresearchgate.net By training algorithms on the experimental data, predictive models can be developed. researchgate.net These models can help interpret complex relationships between reaction inputs and outcomes, identify key parameters driving reaction success, and even predict the optimal conditions for future experiments, thereby accelerating the discovery process for new derivatives or applications of this compound. researchgate.netresearchgate.net

The following interactive data table shows a simplified example of a structured dataset from an HTE screen involving this compound, ready for computational analysis.

| Well ID | This compound (µmol) | Catalyst | Ligand | Temperature (°C) | Yield (%) | Purity (%) |

| A1 | 5 | Catalyst A | Ligand X | 80 | 78 | 95 |

| A2 | 5 | Catalyst B | Ligand X | 80 | 45 | 88 |

| B1 | 5 | Catalyst A | Ligand Y | 80 | 92 | 99 |

| B2 | 5 | Catalyst B | Ligand Y | 80 | 65 | 91 |

| C1 | 5 | Catalyst A | Ligand X | 100 | 85 | 93 |

| C2 | 5 | Catalyst B | Ligand X | 100 | 52 | 85 |

| D1 | 5 | Catalyst A | Ligand Y | 100 | 95 | 98 |

| D2 | 5 | Catalyst B | Ligand Y | 100 | 71 | 90 |

This table is a simplified representation of HTE data used for analysis and model building.

Future Research Directions

Development of Novel Synthetic Routes

The exploration of efficient and versatile synthetic methodologies is fundamental to advancing the study of O-(4-Phenylbutyl)hydroxylamine. While established methods for synthesizing O-alkylhydroxylamines exist, future research could focus on developing novel routes that offer improved yields, scalability, and access to a wider range of structural analogs.

Established methods for the synthesis of O-substituted hydroxylamines often involve multi-step procedures. A common approach is the O-alkylation of N-protected hydroxylamines, such as N-hydroxyphthalimide, followed by deprotection. For instance, the Mitsunobu reaction provides a pathway for the synthesis of O-alkylhydroxylamines from the corresponding alcohol. nih.gov Another strategy involves the direct preparation of O-substituted hydroxylamines from alcohols by O-alkylation of tert-butyl N-hydroxycarbamate with methanesulfonates, followed by acidic N-deprotection. organic-chemistry.org Modifications of the Gabriel synthesis have also been employed to produce various O-substituted hydroxylamine (B1172632) compounds. mcmaster.ca

Future research could explore the following avenues:

Catalytic C-H Activation/Amination: Developing transition-metal-catalyzed methods for the direct amination of the phenylbutyl chain could provide a more atom-economical and efficient synthesis. This would involve the selective activation of a C-H bond and subsequent formation of the C-O-N linkage.

Flow Chemistry Approaches: Implementing continuous flow synthesis could offer better control over reaction parameters, leading to higher yields, improved safety (especially when handling potentially unstable intermediates), and easier scalability compared to traditional batch processes.

Enzymatic Synthesis: Investigating the potential of biocatalysts, such as engineered enzymes, for the stereoselective synthesis of chiral analogs of this compound could open doors to new therapeutic applications.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Potential Advantages | Potential Challenges |

| Catalytic C-H Activation | High atom economy, fewer steps | Regioselectivity, catalyst cost and sensitivity |

| Flow Chemistry | Improved safety, scalability, and control | Initial setup cost, potential for clogging |

| Enzymatic Synthesis | High stereoselectivity, mild reaction conditions | Enzyme stability and availability, substrate scope |

Exploration of Undiscovered Chemical Reactivity

The hydroxylamine moiety is known for its rich and diverse reactivity, acting as both a nucleophile and a potential precursor to radical species. nih.gov Future studies should aim to systematically explore the chemical transformations of this compound to uncover novel reactions and synthetic applications.

Key areas for investigation include:

Oxime Formation and Subsequent Rearrangements: The reaction of hydroxylamines with aldehydes and ketones to form oximes is a well-established transformation. wikipedia.orgatamanchemicals.com Research could focus on the reactivity of oximes derived from this compound, exploring their potential in reactions like the Beckmann rearrangement to generate lactams, which are valuable building blocks in organic synthesis.

N-O Bond Cleavage Reactions: The N-O bond in hydroxylamines is relatively weak and can be cleaved under various conditions to generate reactive intermediates. mdpi.com Investigating novel methods for the controlled cleavage of the N-O bond in this compound could lead to the development of new strategies for the formation of C-N bonds and the synthesis of nitrogen-containing heterocycles.

Radical-Mediated Reactions: The hydroxylamine functional group can participate in radical reactions. Exploration of these pathways could lead to new carbon-carbon and carbon-heteroatom bond-forming reactions, expanding the synthetic utility of this compound.

Reactions with Metal Complexes: Studying the coordination chemistry of this compound with various transition metals could reveal novel catalytic activities or the formation of interesting coordination polymers with unique material properties.

Identification of New Biological Targets and Mechanisms of Action (Excluding Clinical Outcomes)

The structural features of this compound, particularly the presence of the aminooxy group and the lipophilic phenylbutyl tail, suggest that it may interact with various biological targets. Future research should focus on identifying these targets and elucidating the underlying mechanisms of action at a molecular and cellular level, without focusing on clinical outcomes.

Hydroxylamine derivatives have been shown to possess a range of biological activities. For example, some O-alkylhydroxylamines act as inhibitors of enzymes like indoleamine 2,3-dioxygenase-1 (IDO1) by coordinating to the heme iron. nih.gov Additionally, N-substituted hydroxylamines have been investigated as antibacterial agents that function as radical scavengers, inhibiting bacterial ribonucleotide reductase. acs.orgnih.gov

Potential research directions include:

Enzyme Inhibition Screening: A broad screening of this compound against a panel of enzymes, particularly those with metal centers or those involved in redox processes, could identify novel inhibitory activities. For instance, its ability to interact with heme-containing enzymes could be a starting point. wikipedia.org

Phenotypic Screening: Utilizing high-content screening of various cell lines can help identify novel cellular phenotypes induced by the compound. Subsequent target deconvolution studies, using techniques like chemical proteomics or genetic screening, can then be employed to identify the responsible molecular targets.

Interaction with Oxidative Stress Pathways: The hydroxylamine moiety can be susceptible to oxidation and may interact with reactive oxygen species (ROS). Investigating the compound's effect on cellular oxidative stress pathways and its potential as a modulator of redox signaling could be a fruitful area of research.

Table 2: Potential Biological Activities and Corresponding Research Approaches

| Potential Biological Activity | Research Approach | Rationale |

| Enzyme Inhibition | In vitro enzyme assays, structural biology | The hydroxylamine moiety can coordinate to metal centers in enzymes. nih.gov |

| Modulation of Cellular Signaling | Phenotypic screening, proteomics, transcriptomics | The compound's structure may allow it to interact with various cellular proteins. |

| Antibacterial Activity | Minimum Inhibitory Concentration (MIC) assays | N-substituted hydroxylamines have shown antibacterial properties. acs.orgnih.gov |

Advanced Computational Design and Prediction of this compound Analogs

Computational chemistry and molecular modeling offer powerful tools to guide the design of novel analogs of this compound with enhanced properties. By leveraging in silico methods, researchers can prioritize the synthesis of compounds with the highest probability of desired activity, thereby accelerating the discovery process.

Future computational studies could focus on:

Pharmacophore Modeling: Based on any identified biological activities, pharmacophore models can be developed. nih.govnih.gov These models define the essential steric and electronic features required for activity and can be used to virtually screen large compound libraries for new hits with diverse scaffolds.

Quantitative Structure-Activity Relationship (QSAR) Studies: Once a series of analogs with varying activity is synthesized, QSAR models can be built to correlate the physicochemical properties of the compounds with their biological activity. These models can then be used to predict the activity of yet-to-be-synthesized analogs.

Molecular Docking and Dynamics Simulations: If a specific biological target is identified, molecular docking can be used to predict the binding mode of this compound and its analogs within the target's active site. dovepress.com Molecular dynamics simulations can further refine these binding poses and provide insights into the stability of the ligand-protein complex.

Bioisosteric Replacement Studies: In silico methods can be used to explore the effects of replacing the phenyl ring or the butyl linker with various bioisosteres. cambridgemedchemconsulting.comhyphadiscovery.comdrughunter.com This can lead to the design of analogs with improved pharmacokinetic properties, such as enhanced solubility or metabolic stability, while retaining or improving biological activity.

Table 3: Computational Approaches for Analog Design

| Computational Method | Application | Expected Outcome |

| Pharmacophore Modeling | Virtual screening of compound libraries | Identification of novel scaffolds with potential activity. researchgate.net |

| QSAR | Predicting the activity of new analogs | Prioritization of synthetic targets. |

| Molecular Docking | Predicting ligand-protein binding modes | Understanding the molecular basis of interaction. dovepress.com |

| Bioisosteric Replacement | Designing analogs with improved properties | Enhanced pharmacokinetic profiles. cambridgemedchemconsulting.comhyphadiscovery.com |

Q & A

Basic: What are the recommended synthetic routes for O-(4-Phenylbutyl)hydroxylamine, and what reaction conditions optimize yield?

Answer:

Synthesis typically involves nucleophilic substitution or reductive amination. For analogs like O-(4-chlorobenzyl)hydroxylamine, a base (e.g., NaOH or K₂CO₃) in polar solvents (ethanol/methanol) facilitates coupling between ketones and hydroxylamine derivatives . For O-(4-nitrophenyl)hydroxylamine, hydrolysis of imidate intermediates in acetonitrile with HCl yields the product . Key parameters:

- Temperature: 50–70°C (avoids decomposition).

- Purification: Recrystallization or column chromatography (silica gel, ethyl acetate/hexane).

- Yield optimization: Use anhydrous conditions and stoichiometric excess of hydroxylamine (1.2–1.5 eq) .

Advanced: How can computational modeling resolve discrepancies between predicted and experimental acylated product ratios (O- vs. N-acylation)?

Answer:

Dual bifunctional catalysis mechanisms (e.g., hydroxylamine acting via O and N atoms) explain competing pathways. For phenyl acetate reactions, DFT calculations (B3LYP/6-311+G(2df,2p)) show DG‡ barriers of 18.6 kcal/mol (O-acylation) vs. 17.4 kcal/mol (N-acylation), suggesting kinetic competition . To reconcile contradictions:

- Solvent effects: Include PCM solvation models (e.g., water) to refine free-energy barriers.

- Isomer stability: Compare tetrahedral intermediate energies (e.g., MS1O-NH3O at ~16 kcal/mol) .

- Experimental validation: Use ¹H/¹³C NMR to track intermediates and LC-MS for product ratios.

Basic: Which analytical techniques are critical for characterizing this compound purity and structure?

Answer:

- HPLC-MS: Confirms molecular weight (e.g., C₁₀H₁₅NO for this compound) and detects impurities.

- NMR: ¹H NMR identifies aryl protons (δ 6.8–7.4 ppm) and hydroxylamine NH₂ (δ 3.5–4.5 ppm).

- LogP/PSA: Experimental LogP (~1.9) and PSA (~32 Ų) predict solubility and reactivity .

- Thermal analysis: TGA/DSC to assess decomposition above 200°C (analogous to boiling points ~238°C) .

Advanced: How to design experiments to probe bifunctional catalysis in this compound-mediated reactions?

Answer:

- Kinetic isotope effects (KIE): Compare rates using deuterated hydroxylamine (e.g., O-(cyclobutylmethyl-α,α-d₂)) to identify proton-transfer steps .

- Transition-state analysis: Use IR spectroscopy or X-ray crystallography to capture intermediates (e.g., tetrahedral adducts).

- Competition experiments: Compare O/N-acylation ratios under varying pH (e.g., acidic vs. basic) to isolate catalytic pathways .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE: Nitrile gloves (tested for permeability), goggles, and lab coats.

- Ventilation: Use fume hoods for synthesis; store in airtight containers (P403+P233) .

- Spill management: Neutralize with inert absorbents (e.g., vermiculite) and dispose via regulated waste streams (P501) .

- First aid: For skin contact, rinse with water ≥15 min (P332+P313) .

Advanced: How to interpret conflicting kinetic data in hydroxylamine reactions (e.g., second- vs. third-order dependencies)?

Answer:

- Mechanistic differentiation: Bimolecular pathways (second-order) involve direct nucleophilic attack, while termolecular (third-order) steps require catalyst participation (e.g., dual proton transfer) .

- Rate law analysis: Fit experimental rates to Eyring plots (ΔG‡ ≈ 18–20 kcal/mol) and compare with computed barriers .

- Solvent polarity: Polar solvents (water) stabilize zwitterionic intermediates, altering rate laws .

Basic: What are the stability considerations for this compound under storage?

Answer:

- Temperature: Store at 2–8°C in amber vials to prevent photodegradation.

- Moisture control: Use desiccants (silica gel) to avoid hydrolysis (PSA = 32.26 Ų indicates hygroscopicity) .

- Compatibility: Avoid reactive metals (e.g., aluminum) due to NH₂ group reactivity .

Advanced: How do substituents on the phenyl ring (e.g., electron-withdrawing groups) affect hydroxylamine reactivity?

Answer:

- Electronic effects: Nitro groups (e.g., O-(4-nitrophenyl)hydroxylamine) increase electrophilicity, accelerating nucleophilic attack (observed in imine formation) .

- Steric effects: Bulky substituents (e.g., O-(2,4-dinitrophenyl)) hinder tetrahedral intermediate formation, reducing acylation rates .

- Comparative studies: Use Hammett plots (σ values) to correlate substituent effects with reaction rates .

Basic: What computational tools are recommended for predicting this compound reactivity?

Answer:

- DFT software: Gaussian or ORCA for geometry optimization (B3LYP/6-31G(d)) and solvation models (PCM) .

- Docking studies: AutoDock Vina to simulate interactions with biological targets (e.g., enzyme active sites).

- LogP prediction: Use ChemAxon or ACD/Labs to estimate partition coefficients .

Advanced: How to address low yields in large-scale synthesis of hydroxylamine derivatives?

Answer:

- Process optimization: Switch from batch to flow chemistry for better heat/mass transfer.

- Catalyst screening: Test Lewis acids (e.g., ZnCl₂) to accelerate coupling reactions .

- Byproduct analysis: Use GC-MS to identify side products (e.g., over-oxidized species) and adjust reductant stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.